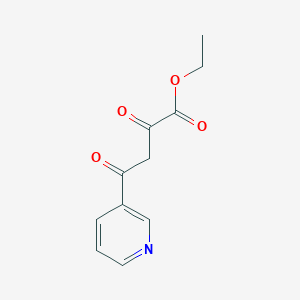

Ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate

Description

Historical Context and Emerging Significance in Pyridine (B92270) Chemistry Research

While a specific date for the first synthesis of Ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate is not prominently documented, its synthesis falls under the well-established Claisen condensation reaction. The general method for preparing ethyl 2,4-dioxo-4-arylbutanoates involves the reaction of a substituted acetophenone (B1666503) with diethyl oxalate (B1200264) in the presence of a base, such as sodium ethoxide. ut.ac.ir This straightforward synthesis has made a wide range of such compounds accessible for research.

The significance of this compound is intrinsically linked to the importance of pyridine derivatives in chemistry. The pyridine motif is a core component of numerous natural products, pharmaceuticals, and functional materials. researchgate.net Compounds containing this nitrogenous heterocycle are investigated for a vast spectrum of biological activities. Consequently, this compound emerges as a valuable building block for creating novel pyridine-based compounds with potential applications in drug discovery and materials science.

Structural Characteristics and Reactivity Potential in Organic Synthesis

The structure of this compound is characterized by several key features that dictate its chemical behavior. The molecule possesses a molecular weight of 221.21 g/mol . cymitquimica.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₄ |

| Molecular Weight | 221.21 g/mol cymitquimica.com |

| IUPAC Name | ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate |

| Synonyms | Ethyl α,γ-dioxo-3-pyridinebutanoate; 2,4-Dioxo-4-(3-pyridyl)butanoic acid ethyl ester cymitquimica.com |

A critical structural aspect is the β-diketone moiety, which can exist in equilibrium between the diketo form and two enol tautomers. This keto-enol tautomerism is fundamental to its reactivity, providing multiple sites for electrophilic and nucleophilic attack.

The reactivity of this compound is high due to its multiple functional groups:

The Pyridine Ring: The nitrogen atom can act as a base or a nucleophile and can be quaternized. The ring itself can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions.

The β-Diketone System: This is the most reactive part of the molecule. The methylene (B1212753) protons between the two carbonyl groups are acidic and can be easily deprotonated to form a stable enolate. This enolate is a potent nucleophile, enabling a wide range of alkylation and acylation reactions. The carbonyl groups themselves are electrophilic and can react with nucleophiles, such as amines and hydrazines, to form various heterocyclic systems like pyrazoles and pyrimidines.

The Ethyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid or can undergo transesterification.

This combination of reactive sites makes this compound a versatile intermediate for the synthesis of complex heterocyclic structures. For instance, related dioxobutanoates are known to participate in multi-component reactions to create substituted pyrrol-2-ones. researchgate.net

Overview of Current Research Trajectories and Scholarly Contributions

Current research involving the broader class of ethyl 2,4-dioxo-4-arylbutanoates is prominently directed towards medicinal chemistry. Studies have shown that these compounds can serve as scaffolds for the development of enzyme inhibitors. ut.ac.ir

A significant research trajectory for this class of compounds is in the development of kinase inhibitors for cancer therapy. ut.ac.irjohnshopkins.edu Specifically, various ethyl 2,4-dioxo-4-arylbutanoate derivatives have been synthesized and evaluated for their ability to inhibit Src Kinase, a protein tyrosine kinase implicated in tumor growth and metastasis. ut.ac.ir Although the pyridin-3-yl variant was not explicitly tested in these particular studies, the promising results for other aryl derivatives suggest a clear and important path for future investigation of this compound and its derivatives.

Furthermore, the inherent reactivity of the β-dicarbonyl structure is continually exploited in the synthesis of novel heterocyclic compounds. The use of such building blocks is a cornerstone of synthetic strategies aimed at producing libraries of compounds for biological screening, highlighting the enduring contribution of molecules like this compound to academic and pharmaceutical research. researchgate.netnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Diethyl oxalate |

| Sodium ethoxide |

| Pyridine |

| Pyrrole |

| Pyrazole (B372694) |

| Pyrimidine (B1678525) |

| Quinazoline |

| Ethyl 2,4-dioxo-4-arylbutanoates |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-2-16-11(15)10(14)6-9(13)8-4-3-5-12-7-8/h3-5,7H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADSMLIXHMTDJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801292973 | |

| Record name | Ethyl α,γ-dioxo-3-pyridinebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92288-94-3 | |

| Record name | Ethyl α,γ-dioxo-3-pyridinebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92288-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl α,γ-dioxo-3-pyridinebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 2,4 Dioxo 4 Pyridin 3 Ylbutanoate

Strategic Approaches to C-C Bond Formation for the Dioxo-Butanoate Moiety

The construction of the ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate framework hinges on the effective formation of the carbon-carbon bond between the pyridine (B92270) ring and the butanoate chain, as well as the creation of the 1,3-dicarbonyl system. Several strategic approaches can be employed to achieve this transformation.

Elaboration of Pyridine-3-yl Precursors via Acylation Reactions

Direct acylation of pyridine at the 3-position to introduce the 2,4-dioxobutanoate side chain is a conceivable but challenging route. Standard Friedel-Crafts acylation reactions are generally ineffective for pyridine as the nitrogen atom complexes with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. youtube.com Moreover, acylation tends to occur at the nitrogen atom, forming a pyridinium (B92312) salt which further deactivates the ring. youtube.com

However, alternative strategies for the acylation of pyridines have been developed. These include the use of acyl radicals or the acylation of pre-functionalized pyridine derivatives, such as organometallic pyridine species. youtube.com For the synthesis of this compound, a plausible two-step approach could involve the initial acylation of a suitable pyridine-3-yl precursor with a four-carbon synthon, followed by oxidation or rearrangement to generate the desired dioxo functionality.

A hypothetical reaction sequence could start with 3-acetylpyridine (B27631), which can be synthesized via various methods, including the oxidation of 3-ethylpyridine. The 3-acetylpyridine could then undergo a reaction with a reagent like diethyl carbonate in the presence of a strong base to introduce the ester functionality, followed by further elaboration.

Exploitation of β-Keto Ester Synthesis Methodologies

The most direct and widely employed method for the synthesis of β-keto esters is the Claisen condensation. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, a mixed Claisen condensation between ethyl nicotinate (B505614) (a pyridine-3-carboxylic acid ester) and ethyl acetate (B1210297) would be the most logical approach. organic-chemistry.org

In this reaction, a strong base, such as sodium ethoxide, deprotonates the α-carbon of ethyl acetate to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of ethyl nicotinate. Subsequent elimination of an ethoxide ion yields the desired β-keto ester. wikipedia.orgmasterorganicchemistry.com The driving force for this reaction is the deprotonation of the newly formed β-keto ester by the alkoxide base, which forms a resonance-stabilized enolate. wikipedia.org A final acidic workup is required to protonate the enolate and afford the final product. wikipedia.org

A similar procedure has been reported for the synthesis of the isomeric ethyl 3-oxo-3-(pyridin-4-yl)propanoate, where ethyl isonicotinate (B8489971) was refluxed with sodium ethoxide and ethyl acetate. researchgate.net This suggests that a parallel approach using ethyl nicotinate would be a viable route to the 3-pyridyl isomer. The synthesis of various ethyl 2,4-dioxo-4-arylbutanoates has been achieved by reacting the appropriate substituted acetophenone (B1666503) with diethyl oxalate (B1200264) in the presence of sodium ethoxide, which represents a variation of the Claisen condensation. ut.ac.ir

Table 1: Representative Conditions for Claisen Condensation

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |

| Ethyl nicotinate | Ethyl acetate | Sodium ethoxide | Ethanol (B145695) | Reflux | Ethyl 3-oxo-3-(pyridin-3-yl)propanoate |

| 3-Acetylpyridine | Diethyl oxalate | Sodium ethoxide | Ethanol | Room Temp to Reflux | This compound |

This table presents plausible reaction conditions based on analogous transformations.

Multi-Component Reactions for Structural Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. nih.govjetir.org While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to design a potential synthetic route.

For instance, a one-pot reaction involving a pyridine-3-yl aldehyde, a β-keto ester, and another nucleophilic component could potentially assemble the desired framework. The Hantzsch pyridine synthesis, a well-known MCR, demonstrates the power of this approach for constructing pyridine rings. Adapting this strategy to build the side chain onto a pre-formed pyridine ring is an area for further exploration. Research into three-component reactions of methyl 2,4-dioxo-4-phenylbutanoate with aromatic aldehydes and diamines to form pyrrol-2-ones showcases the utility of β-keto esters in MCRs. researchgate.net

Catalytic Systems for Enhanced Synthesis Efficiency and Selectivity

The use of catalysts can significantly improve the efficiency, selectivity, and environmental footprint of organic syntheses. Both metal-based and organocatalytic systems have been developed for reactions that are relevant to the synthesis of this compound.

Metal-Catalyzed Transformations in Butanoate Synthesis

Metal catalysts can play a crucial role in various steps of the butanoate synthesis. For instance, palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. A potential strategy could involve the coupling of a pyridine-3-ylboronic acid with a suitable four-carbon building block containing the dioxo-butanoate moiety.

Palladium catalysis is also instrumental in the chemistry of β-keto esters and their derivatives. nih.gov For example, palladium-catalyzed reactions of allyl β-keto esters can lead to a variety of transformations, including the formation of α-allyl ketones. nih.gov While not a direct synthesis of the target compound, these methods highlight the potential for metal catalysts to functionalize the β-keto ester core. The synthesis of β-keto esters from aldehydes and ethyl diazoacetate can be catalyzed by molybdenum(VI) dichloride dioxide or niobium pentachloride. organic-chemistry.org

Table 2: Potential Metal Catalysts for Related Transformations

| Reaction Type | Catalyst | Substrates | Product Type |

| C-Acylation | Pentafluorophenylammonium triflate (PFPAT) | Enol silyl (B83357) ethers, Acid chlorides | β-Diketones |

| Condensation | Molybdenum(VI) dichloride dioxide | Aldehydes, Ethyl diazoacetate | β-Keto esters |

| Condensation | Niobium pentachloride | Aldehydes, Ethyl diazoacetate | β-Keto esters |

This table presents catalysts used in the synthesis of β-keto esters and related compounds. organic-chemistry.org

Organocatalytic Approaches to α-Dioxo Ester Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis and for promoting reactions under mild conditions. gla.ac.uk For the synthesis of molecules containing dicarbonyl functionalities, organocatalysts can offer unique advantages.

The asymmetric α-hydroxylation of β-keto esters, a step that could be relevant for introducing one of the carbonyl groups, has been achieved with high yields and enantioselectivity using cinchona alkaloid derivatives as catalysts. researchgate.net This demonstrates the potential of organocatalysis to control the stereochemistry of related structures. Furthermore, organocatalysts can be employed in the enantioselective synthesis of α-amino esters, which are structurally related to the target molecule. nih.gov While direct organocatalytic methods for the synthesis of this compound are not well-documented, the principles of enamine and iminium ion catalysis could be applied to develop novel synthetic routes. For example, a proline-catalyzed reaction could potentially be devised to construct the carbon skeleton.

Green Chemistry Principles and Sustainable Synthesis Routes

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable processes. Key areas of focus include the use of alternative solvents, maximizing atom economy, and minimizing waste.

Solvent-Free and Aqueous Medium Synthesis

Traditional syntheses of β-keto esters often rely on volatile organic solvents. Emerging green alternatives focus on minimizing or eliminating these solvents.

Solvent-Free Synthesis: One promising approach is the use of solvent-free or neat reaction conditions, often facilitated by microwave or ultrasound irradiation. omicsonline.orgresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.net For the synthesis of this compound, a potential solvent-free approach would involve the Claisen condensation of 3-acetylpyridine and diethyl oxalate under microwave irradiation, possibly with a solid support catalyst. This technique can lead to significantly reduced reaction times and simplified purification procedures. omicsonline.orgresearchgate.net

Aqueous Medium Synthesis: The use of water as a solvent is highly desirable from a green chemistry perspective. While the direct Claisen condensation in water can be challenging due to the poor solubility of the reactants, the use of phase-transfer catalysts or surfactants can facilitate the reaction. Research into similar syntheses has shown that ultrasound assistance can also promote reactions in aqueous media. nih.gov

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. primescholars.comscranton.eduyoutube.com The conventional Claisen condensation for preparing this compound from 3-acetylpyridine and diethyl oxalate, while effective, does not have a perfect atom economy due to the formation of ethanol as a byproduct.

The reaction can be represented as: 3-Acetylpyridine + Diethyl oxalate → this compound + Ethanol

To improve atom economy and minimize waste, several strategies can be considered:

Catalytic Approaches: The use of catalytic amounts of a base, rather than stoichiometric amounts, reduces the generation of salt waste during workup.

One-Pot Syntheses: Designing one-pot procedures where the intermediate is not isolated can reduce solvent usage and waste from purification steps. beilstein-archives.org

Below is a table illustrating a hypothetical comparison of atom economy for different synthetic approaches.

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Conventional Claisen Condensation | 3-Acetylpyridine, Diethyl oxalate, Sodium ethoxide | This compound | Ethanol, Sodium salt | ~75% |

| Catalytic One-Pot Synthesis | 3-Acetylpyridine, Diethyl oxalate, Catalyst | This compound | Ethanol | ~83% |

Note: The atom economy values are theoretical and can vary based on the specific catalyst and reaction conditions.

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward automation and scalability. nih.govcore.ac.ukworktribe.comunimelb.edu.aunih.gov The synthesis of α-ketoesters, a class of compounds to which this compound belongs, has been successfully demonstrated in flow reactors. nih.govcore.ac.ukworktribe.comunimelb.edu.au

A potential flow process for the synthesis of this compound could involve pumping a solution of 3-acetylpyridine and diethyl oxalate with a base through a heated packed-bed reactor containing a solid-supported catalyst. The product stream would then be collected, and the product isolated, often with simplified purification. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to potentially higher yields and selectivity. nih.gov

Comparative Analysis of Synthetic Routes: Yield, Selectivity, and Scalability

The choice of a synthetic route for this compound depends on a careful evaluation of factors such as yield, selectivity, and scalability.

| Synthetic Methodology | Typical Yield (%) | Selectivity | Scalability | Key Advantages | Key Disadvantages |

| Conventional Batch (Claisen Condensation) | 60-80 | Moderate to Good | Well-established but can be challenging for large scale | Simple setup, readily available reagents | Use of stoichiometric base, potential for side reactions, heat transfer issues on a large scale. researchgate.net |

| Microwave-Assisted Synthesis | 70-90 | Good to Excellent | Lab scale, potential for scale-up | Rapid reaction times, often higher yields. omicsonline.orgmdpi.comresearchgate.netdergipark.org.tr | Specialized equipment required, scalability can be a concern. |

| Ultrasound-Assisted Synthesis | 70-85 | Good | Lab to pilot scale | Enhanced reaction rates, can enable reactions in heterogeneous systems. nih.govresearchgate.netrsc.orgnih.govmdpi.com | Specialized equipment, potential for localized high temperatures. |

| Flow Chemistry | 80-95+ | Excellent | Highly scalable | Superior process control, enhanced safety, ease of automation. nih.govcore.ac.ukworktribe.comunimelb.edu.aunih.gov | Higher initial investment in equipment. |

This comparative analysis highlights the trend towards adopting more advanced synthetic methodologies. While conventional batch synthesis remains a viable option, particularly at the lab scale, the advantages offered by microwave-assisted, ultrasound-assisted, and especially flow chemistry in terms of yield, selectivity, and scalability are driving their increased adoption in modern organic synthesis.

Chemical Reactivity and Mechanistic Investigations of Ethyl 2,4 Dioxo 4 Pyridin 3 Ylbutanoate

Keto-Enol Tautomerism and Its Influence on Reactivity

Like other 1,3-dicarbonyl compounds, Ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate exists as an equilibrium mixture of its keto and enol tautomers. masterorganicchemistry.comlibretexts.org Tautomerism involves the migration of a proton and the shifting of double bonds. In this case, the methylene (B1212753) protons (at C2, alpha to both carbonyls) are acidic and can be removed to form an enolate, which upon protonation on an oxygen atom, yields an enol. libretexts.org

The equilibrium can produce three possible enol forms, with the most significant being the two that result in a conjugated system stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring. quora.com The position of this equilibrium is sensitive to various factors, including the solvent, temperature, and concentration. masterorganicchemistry.com In non-polar solvents, the enol form is often favored due to the stability gained from the internal hydrogen bond, whereas in protic, hydrogen-bond-donating solvents, the keto form may be more prevalent as the solvent molecules compete for hydrogen bonding. masterorganicchemistry.com

The existence of the enol tautomer is critical to the compound's reactivity. While the keto form contains two electrophilic carbonyl carbons, the enol form behaves as a potent carbon-centered nucleophile at the C2 position. masterorganicchemistry.comlibretexts.org This dual reactivity allows the molecule to react with both nucleophiles and electrophiles, making it a versatile synthetic building block.

| Tautomeric Form | Structure | Key Features |

|---|---|---|

| Keto Form |  | Contains two distinct carbonyl groups (ketone and ester). The C2 methylene protons are acidic. |

| Enol Form A |  | Enolization of the C4-keto group. Stabilized by intramolecular H-bond. C2 is nucleophilic. |

| Enol Form B |  | Enolization of the C2-keto group (part of the ester). Generally less favored than Enol A. |

Nucleophilic and Electrophilic Reactivity Profiles of Dicarbonyl and Pyridine (B92270) Moieties

The reactivity of this compound is characterized by distinct electrophilic and nucleophilic centers.

Dicarbonyl Moiety :

Electrophilic Sites : The carbonyl carbons at positions 2 and 4 are electrophilic and susceptible to attack by nucleophiles. This is fundamental to many of its condensation reactions.

Nucleophilic Site : The carbon at position 2 (the α-carbon) is flanked by two electron-withdrawing carbonyl groups, making its protons acidic. Deprotonation by a base generates a highly stabilized enolate anion, which is a strong nucleophile. This enolate can participate in a variety of C-C bond-forming reactions, such as alkylations and acylations. The neutral enol tautomer is also nucleophilic at C2. quora.com

Pyridine Moiety :

Nucleophilic Site : The nitrogen atom of the pyridine ring possesses a lone pair of electrons and is basic and nucleophilic. It can be protonated by acids or alkylated by electrophiles to form a pyridinium (B92312) salt, which significantly alters the electron density of the ring.

Electrophilic Character : The pyridine ring is an electron-deficient aromatic system. This deficiency makes the carbon atoms of the ring (particularly at positions 2, 4, and 6 relative to the nitrogen) susceptible to attack by strong nucleophiles, although this reactivity is less pronounced than in corresponding pyridinium salts.

The synthesis of the title compound itself, typically via a Claisen condensation between a pyridine-containing ketone (e.g., 3-acetylpyridine) and an oxalate (B1200264) ester (e.g., diethyl oxalate), exemplifies this dual reactivity. ut.ac.irjohnshopkins.edu In this reaction, the enolate of the ketone acts as the nucleophile, attacking the electrophilic carbonyl of the oxalate ester.

Cyclization Reactions and Heterocyclic Annulation Strategies

The 1,3-dicarbonyl functionality is a classic structural motif for the synthesis of five- and six-membered heterocyclic rings through condensation reactions with binucleophiles.

Pyrazoles : The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) and its derivatives is the basis of the Knorr pyrazole (B372694) synthesis, one of the most reliable methods for forming the pyrazole core. mdpi.com this compound reacts with hydrazine hydrate (B1144303) or substituted hydrazines to yield 5-substituted-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylates. The reaction proceeds via initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to furnish the aromatic pyrazole ring. rsc.org The regioselectivity of the reaction depends on which carbonyl group undergoes the initial nucleophilic attack by the hydrazine. mdpi.com

Pyrimidines : In the Pinner synthesis, 1,3-dicarbonyls condense with N-C-N synthons such as amidines, urea (B33335), or guanidine (B92328) to form pyrimidines. slideshare.netmdpi.com Reacting this compound with various amidines (e.g., formamidine, acetamidine) provides a direct route to 2-substituted-4-hydroxy-6-(pyridin-3-yl)pyrimidines. acs.orgorganic-chemistry.org These products exist in tautomeric equilibrium with the corresponding pyrimidin-4(3H)-one form.

| Target Heterocycle | Reagent(s) | General Product Structure | Reaction Name |

|---|---|---|---|

| Pyrazole | Hydrazine (or substituted hydrazine) | Ethyl 5-hydroxy-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylate | Knorr Pyrazole Synthesis. mdpi.com |

| Pyrimidine (B1678525) | Amidine, Urea, or Guanidine | Ethyl 4-hydroxy-2-substituted-6-(pyridin-3-yl)pyrimidine-5-carboxylate | Pinner Pyrimidine Synthesis. slideshare.net |

The presence of both the 1,3-dicarbonyl system and the pyridine ring within the same molecule allows for the construction of more complex, fused heterocyclic systems. Through multi-step sequences, the dicarbonyl moiety can be used to build a new ring, which can then undergo a secondary cyclization involving the pyridine nucleus. For instance, a reaction sequence could first form a substituted pyridine or pyran ring from the dicarbonyl part, followed by an intramolecular cyclization onto the existing pyridine ring to create a pyrido-fused bicyclic system, such as a pyrido[3,2-b]pyridine or a derivative of naphthyridine. Such strategies are crucial in medicinal chemistry for accessing novel chemical space. The reaction of related 2,4-dioxoalkanoic acid esters has been shown to produce complex fused systems like pyrrolo[3,4-c]pyrazoles. researchgate.net

Role as a Versatile Synthon in Complex Molecule Construction

In the context of retrosynthetic analysis, a synthon is a conceptual fragment of a molecule that aids in planning its synthesis. researchgate.net this compound is a highly versatile synthon because its multiple reactive sites can be leveraged to build complex molecular architectures.

It can be viewed as:

A 1,3-bielectrophilic synthon , reacting with dinucleophiles like hydrazines and amidines to form heterocycles.

A nucleophilic α-acyl carbanion equivalent (after deprotonation), capable of reacting with a wide range of electrophiles.

A C4-building block (specifically, a pyridyl-C(O)-CH₂-C(O)-COOEt fragment) that can be incorporated into larger structures.

Its utility as a building block is demonstrated by its role in the synthesis of polysubstituted pyrazoles and pyrimidines, which are themselves important scaffolds in drug discovery. ut.ac.irresearchgate.netmdpi.com The strategic unmasking of its nucleophilic and electrophilic character allows chemists to use it as a linchpin in convergent synthetic strategies.

Kinetic and Thermodynamic Aspects of Key Transformations

The efficiency and outcome of reactions involving this compound are governed by kinetic and thermodynamic factors.

Kinetic Control : The rate of many of its reactions is dependent on the rate of initial enolization or enolate formation, which is often the rate-limiting step and can be catalyzed by acid or base. masterorganicchemistry.comlibretexts.org For example, in the Knorr pyrazole synthesis, recent kinetic studies using transient flow methods have revealed that the mechanism is more complex than a simple bimolecular reaction. The findings indicate the presence of autocatalysis and suggest that the dehydration of a cyclic carbinolamine intermediate is the rate-determining step under neutral conditions. rsc.org In other related heterocycle formations, such as pyrazoline synthesis, the reaction has been found to follow first-order kinetics. researchgate.net The choice of catalyst and solvent can significantly influence reaction rates and, in some cases, the regiochemical outcome. researchgate.net

Thermodynamic Control : Many of the cyclization reactions are driven by the formation of thermodynamically stable products. The creation of aromatic rings, such as in the formation of pyrazoles and pyrimidines, provides a strong thermodynamic driving force for the reaction to proceed to completion. The final dehydration or elimination step that leads to aromatization is typically irreversible and ensures a high yield of the heterocyclic product. The keto-enol equilibrium itself is a thermodynamic consideration, with the relative stability of the tautomers influencing the concentration of the reactive nucleophilic enol form at any given time.

| Parameter | Finding | Implication | Source |

| Reaction Kinetics | Knorr pyrazole synthesis exhibits complex kinetics, including autocatalysis. Dehydration of the cyclic intermediate is often rate-determining. | Simple kinetic models are insufficient; reaction conditions can have non-obvious effects on rate and yield. | rsc.org |

| Activation Energy (Ea) | For a related pyrazoline synthesis, Ea values were calculated, demonstrating the energy barrier to reaction. | Provides quantitative data on the energy required for the transformation, allowing for optimization of reaction temperature. | researchgate.net |

| Thermodynamic Driving Force | Formation of stable aromatic heterocycles (pyrazoles, pyrimidines). | The high stability of the products makes these cyclization reactions highly favorable and often high-yielding. | mdpi.comslideshare.net |

Derivatization Strategies for Functional Group Manipulation

This compound serves as a versatile precursor in synthetic organic chemistry, owing to the presence of multiple reactive sites. The 1,3-dicarbonyl moiety within its structure is particularly amenable to a variety of cyclocondensation reactions, enabling the construction of diverse heterocyclic systems. These derivatization strategies are pivotal for manipulating the compound's functional groups to access novel molecular architectures, notably in the development of agrochemicals and pharmaceuticals.

The primary routes for derivatization involve reactions with binucleophilic reagents, which can selectively react with the dicarbonyl unit to form new ring structures. Key among these are reactions with hydrazines, ureas, and thioureas, leading to the formation of substituted pyrazoles and pyrimidines, respectively.

Reactions with Hydrazine Derivatives

The reaction of this compound with hydrazine and its substituted derivatives is a well-established method for the synthesis of 5-pyridin-3-yl-pyrazole-3-carboxylates. This transformation is a classic example of the Knorr pyrazole synthesis. The reaction proceeds through an initial nucleophilic attack of one of the nitrogen atoms of the hydrazine derivative on one of the carbonyl groups of the butanoate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

In a general synthetic protocol, the reaction of ethyl 2,4-dioxo-4-arylbutanoates with phenylhydrazine (B124118) is carried out in ethanol (B145695), leading to the formation of ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates acs.org. A similar reaction involves the treatment of ethyl-2,4-dioxo-4-phenylbutanoate intermediates with hydrazine hydrate in glacial acetic acid to produce ethyl 5-(substituted)-1H-pyrazole-3-carboxylates nih.gov. These established methods are directly applicable to this compound for the synthesis of corresponding pyrazole derivatives. For instance, the reaction with hydrazine hydrate would yield ethyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate, while reaction with a substituted hydrazine like methylhydrazine would result in a mixture of regioisomeric N-methylpyrazole derivatives.

The strategic importance of this derivatization is highlighted in the patent literature, where this compound is used as a key intermediate for producing herbicidal compounds, such as ethyl 2-methyl-5-pyridin-3-ylpyrazole-3-carboxylate.

Table 1: Synthesis of Pyrazole Derivatives from this compound

| Reagent | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Hydrazine Hydrate | Ethyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate | Glacial Acetic Acid | nih.gov |

| Phenylhydrazine | Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate | Ethanol | acs.org |

| Methylhydrazine | Ethyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate and Ethyl 2-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate | Not specified |

Note: The table is illustrative and based on analogous reactions described in the literature.

Reactions with Ureas and Thioureas

The 1,3-dicarbonyl system of this compound also allows for cyclocondensation reactions with ureas and thioureas to furnish pyrimidine derivatives. This reaction, often referred to as the Biginelli reaction or a related condensation, provides access to functionalized pyrimidinones (B12756618) and thiopyrimidinones, which are of significant interest in medicinal chemistry.

The general mechanism involves the initial condensation of the urea or thiourea (B124793) with one of the carbonyl groups, followed by cyclization and dehydration. The reaction of β-ketonitriles, which are structurally related to β-ketoesters, with urea or thiourea is known to produce pyrimidines. This reactivity is mirrored in the case of this compound.

For example, the reaction of chalcones with urea or thiourea leads to the formation of heterocyclic derivatives like oxazines and thiazines lboro.ac.uk. The reaction of β-propiolactone with thioureas is also a known route to 1,3-thiazinan-4-ones nih.gov. These examples underscore the versatility of dicarbonyl compounds in synthesizing a wide array of heterocyclic structures through reactions with urea and thiourea-based reagents. The patent literature also alludes to the reaction of this compound with ureas or thioureas for the creation of novel compounds.

Table 2: Potential Pyrimidine Derivatives from this compound

| Reagent | Potential Product | General Reaction Type |

|---|---|---|

| Urea | Ethyl 4-hydroxy-2-oxo-6-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Biginelli-type condensation |

| Thiourea | Ethyl 4-hydroxy-6-(pyridin-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Biginelli-type condensation |

Note: The table presents potential products based on established reactivity patterns of 1,3-dicarbonyl compounds.

Advanced Spectroscopic and Analytical Research Methodologies Applied to Ethyl 2,4 Dioxo 4 Pyridin 3 Ylbutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules. For a compound such as Ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate, a suite of NMR experiments is employed to map out its atomic framework.

1H and 13C NMR for Core Structure and Substitution Pattern Analysis

The proton (¹H) NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the various hydrogen atoms within the molecule. The ethyl ester group would be characterized by a triplet from the methyl protons and a quartet from the methylene (B1212753) protons, showing their mutual coupling. The methylene protons of the butanoate chain, situated between two carbonyl groups, are expected to appear as a singlet. The protons on the pyridine (B92270) ring will present a more complex pattern of signals in the aromatic region of the spectrum, with their specific chemical shifts and coupling constants being indicative of the 3-substitution pattern.

The carbon-13 (¹³C) NMR spectrum provides complementary information, revealing the number of unique carbon environments. Key resonances would include those for the two carbonyl carbons of the diketo moiety, the ester carbonyl carbon, the carbons of the ethyl group, the methylene carbon of the butanoate chain, and the distinct carbons of the pyridine ring. The chemical shifts of the pyridine carbons are particularly informative for confirming the substitution at the 3-position.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl-CH₃ | Triplet | ~14 |

| Ethyl-CH₂ | Quartet | ~62 |

| CO-CH₂-CO | Singlet | ~45 |

| Pyridine-H2 | Doublet | ~153 |

| Pyridine-H4 | Doublet of doublets | ~124 |

| Pyridine-H5 | Doublet of doublets | ~135 |

| Pyridine-H6 | Doublet | ~150 |

| Pyridine-C2 | ~153 | |

| Pyridine-C3 | ~130 | |

| Pyridine-C4 | ~124 | |

| Pyridine-C5 | ~135 | |

| Pyridine-C6 | ~150 | |

| Ester C=O | ~165 | |

| Ketone C=O (C2) | ~195 | |

| Ketone C=O (C4) | ~190 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

To move beyond simple signal assignment and establish the precise connectivity of atoms, a series of two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the methyl and methylene protons of the ethyl group. It would also map the coupling network between the protons on the pyridine ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the ethyl group and the butanoate methylene to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the pyridine ring to the butanoate chain, for example, by observing a correlation from the pyridine protons to the adjacent carbonyl carbon (C4).

NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for this achiral molecule's basic structure, NOESY could provide information on through-space proximity of protons, which can be useful in confirming conformational preferences.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to determine the accurate mass of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of its molecular formula, C₁₁H₁₁NO₄, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion. The resulting fragment ions provide a "fingerprint" that can be used to confirm the structure. Key fragmentation pathways for this molecule would likely involve the loss of the ethoxy group from the ester, cleavage of the butanoate chain, and fragmentation of the pyridine ring. The analysis of these fragmentation patterns provides an additional layer of structural confirmation.

Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Fragment |

| 221 | [M]⁺ (Molecular Ion) |

| 176 | [M - OCH₂CH₃]⁺ |

| 148 | [M - COOCH₂CH₃]⁺ |

| 106 | [C₅H₄NCO]⁺ |

| 78 | [C₅H₄N]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide valuable information about the functional groups present.

For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the various carbonyl stretching vibrations. The ester carbonyl and the two ketone carbonyls would likely appear as distinct, strong peaks in the region of 1650-1750 cm⁻¹. The C-O stretching of the ester group would also be prominent. Vibrations associated with the pyridine ring (C=C and C=N stretching) would be observed in the fingerprint region, typically between 1400 and 1600 cm⁻¹. The C-H stretching vibrations of the ethyl and methylene groups would appear around 2850-3000 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching of the C=C bonds in the pyridine ring, for instance, might be more prominent in the Raman spectrum than in the IR spectrum.

Predicted Vibrational Spectroscopy Data

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H Stretch (Aromatic) | 3050-3150 | 3050-3150 |

| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 |

| C=O Stretch (Ester) | ~1735 | ~1735 |

| C=O Stretch (Ketone) | ~1690, ~1710 | ~1690, ~1710 |

| C=C/C=N Stretch (Pyridine) | 1400-1600 | 1400-1600 |

| C-O Stretch (Ester) | 1100-1300 | 1100-1300 |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, this method would provide invaluable insights into its solid-state molecular conformation, including bond lengths, bond angles, and torsional angles. Furthermore, it would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.42 |

Note: The data in this table is purely hypothetical and for illustrative purposes, as no published crystallographic data for this specific compound could be found.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for assessing the purity of chemical compounds and for separating isomers. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be critical analytical tools.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. A reversed-phase HPLC method would likely be employed for the purity assessment of this compound. In this setup, a non-polar stationary phase (such as C18) would be used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives to control pH.

The retention time of the compound would be a key parameter for its identification under specific chromatographic conditions. By analyzing a sample and comparing the peak area of the main compound to the areas of any impurity peaks, the purity can be accurately quantified. Furthermore, HPLC could be utilized to separate potential tautomers or isomers of this compound.

Table 2: Hypothetical HPLC Method Parameters for Purity Assessment

| Parameter | Hypothetical Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

| Retention Time | ~5.8 min |

Note: This table presents a hypothetical set of HPLC conditions. Actual method development would require experimental optimization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For a compound like this compound, GC-MS analysis would provide information on its volatility, thermal stability, and fragmentation pattern upon electron ionization.

A sample would be injected into the GC, where it would be vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components would then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint. The molecular ion peak would confirm the compound's molecular weight, and the fragmentation pattern would offer structural clues. This technique is also highly sensitive for detecting and identifying volatile impurities.

Table 3: Hypothetical GC-MS Data for this compound

| Parameter | Hypothetical Value |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Key Mass Fragments (m/z) | 221 (M+), 193, 165, 123, 106, 78 |

Note: The fragmentation pattern is hypothetical and based on the expected fragmentation of similar structures. The molecular ion (M+) would be expected at m/z 221, corresponding to the molecular weight of the compound.

Theoretical and Computational Chemistry Studies of Ethyl 2,4 Dioxo 4 Pyridin 3 Ylbutanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods can predict a wide range of characteristics, from the distribution of electrons to the energies of molecular orbitals, which are crucial for determining the molecule's stability and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For Ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate, DFT calculations, particularly using a hybrid functional like B3LYP with a basis set such as 6-31G(d,p), can be employed to optimize the molecule's geometry and compute its ground state properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. For pyridine (B92270) derivatives, the HOMO is often located on the pyridine ring, while the LUMO can be distributed across the electron-withdrawing groups. In the case of this compound, the dioxobutanoate moiety would significantly influence the LUMO's location and energy.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G(d,p)) Note: The following data is illustrative and based on typical values for similar compounds, as direct computational studies on this compound are not readily available in the literature.

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap | 4.5 eV |

| Dipole Moment | 3.2 D |

While DFT is a workhorse for many applications, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide even higher accuracy for energetic calculations, albeit at a greater computational expense. These methods are particularly useful for obtaining benchmark-quality data for smaller molecules or for refining the results from DFT calculations. For this compound, high-accuracy ab initio calculations could be used to precisely determine its heat of formation and reaction enthalpies for various chemical transformations.

Conformational Analysis and Potential Energy Surface Mapping

This compound possesses several rotatable bonds, leading to a complex potential energy surface with multiple local minima corresponding to different conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is crucial as the molecule's biological activity and reactivity can be highly dependent on its three-dimensional shape.

The rotation around the single bonds, such as the one connecting the pyridine ring to the butanoate chain and the C-C bonds within the chain, would be the primary focus of such a study. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be mapped. The results would likely show that planar or near-planar arrangements of the conjugated system are energetically favorable, while steric hindrance between the pyridine ring and the ethyl ester group would destabilize certain conformations.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

For NMR spectroscopy, DFT calculations can predict the chemical shifts of ¹H and ¹³C atoms with a high degree of accuracy. nih.govacs.orgacs.org This is achieved by calculating the magnetic shielding tensors for each nucleus. By comparing the predicted spectrum with experimental data, the structure of a synthesized compound can be confirmed. For this compound, predicted ¹H NMR signals would include those for the protons on the pyridine ring, the methylene (B1212753) and methyl groups of the ethyl ester, and the protons within the butanoate chain.

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. Computational frequency calculations can predict the IR spectrum, showing characteristic peaks for the C=O stretching vibrations of the ketone and ester groups, the C-N stretching of the pyridine ring, and various C-H stretching and bending modes.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common method for predicting the excitation energies and oscillator strengths, which correspond to the absorption maxima in the UV-Vis spectrum. For this compound, the π-π* transitions within the conjugated system of the pyridine ring and the dioxo-butanoate moiety would be the most prominent features.

Table 2: Predicted Spectroscopic Data for this compound Note: The following data is illustrative and based on typical values for similar compounds, as direct computational studies on this compound are not readily available in the literature.

| Spectroscopic Technique | Predicted Feature | Approximate Value |

|---|---|---|

| ¹H NMR (ppm) | Pyridine-H | 7.5 - 9.0 |

| -CH₂- (ester) | 4.2 - 4.5 | |

| -CH₃ (ester) | 1.2 - 1.5 | |

| ¹³C NMR (ppm) | C=O (ketone, ester) | 160 - 200 |

| Pyridine-C | 120 - 150 | |

| IR (cm⁻¹) | C=O stretching | 1680 - 1750 |

| C-N stretching | 1550 - 1620 | |

| UV-Vis (nm) | π-π* transition | ~260, ~320 |

Elucidation of Reaction Mechanisms through Transition State Calculations

Understanding the mechanism of a chemical reaction is key to controlling its outcome. Computational chemistry allows for the detailed investigation of reaction pathways by locating and characterizing the transition states that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, a number of reactions could be studied computationally. For example, the keto-enol tautomerism of the β-dicarbonyl moiety is a fundamental process that could be explored. Transition state calculations would reveal the energy barrier for the proton transfer between the enol and keto forms and could determine which tautomer is more stable. Additionally, the mechanism of its synthesis, likely a Claisen condensation or a similar reaction, could be modeled to understand the role of the catalyst and the factors controlling the yield.

In Silico Design and Prediction of Novel Derivatives and Their Properties

The framework of this compound can serve as a scaffold for the in silico design of new molecules with tailored properties. By systematically modifying the structure, for example by introducing different substituents on the pyridine ring or altering the ester group, a library of virtual compounds can be created. The properties of these derivatives, such as their electronic characteristics, solubility, and potential biological activity, can then be predicted using computational methods. nih.govijsdr.org

Molecular docking is a powerful in silico technique used in drug design to predict how a molecule binds to a specific protein target. plos.org If this compound or its derivatives are being investigated as potential enzyme inhibitors, docking studies could predict their binding affinity and mode of interaction with the active site of the target protein. This information can guide the design of more potent and selective inhibitors.

Applications of Ethyl 2,4 Dioxo 4 Pyridin 3 Ylbutanoate in the Synthesis of Biologically Active Compounds

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Systems

The 1,3-dicarbonyl motif within Ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate is a classic functional group arrangement for constructing various nitrogen-containing heterocycles, which are foundational structures in medicinal chemistry. nih.gov The reactivity of analogous 2,4-dioxobutanoates serves as a strong model for the synthetic potential of the pyridin-3-yl variant.

For instance, the reaction of methyl 2,4-dioxo-4-phenylbutanoate with a mixture of an aromatic aldehyde and propane-1,2-diamine has been shown to produce 4-acyl-1-(2-aminopropyl)-5-aryl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-ones. researchgate.net This multicomponent reaction highlights the capability of the dicarbonyl system to undergo condensation and cyclization to form substituted pyrrolidone rings. researchgate.net By extension, this compound is an ideal substrate for similar transformations to create novel pyridine-substituted pyrrolidones and other related heterocycles. researchgate.net Such nitrogen-containing heterocyclic compounds are of significant interest due to their prevalence in biologically active molecules and FDA-approved drugs. nih.govnih.gov

Furthermore, the dicarbonyl structure is a well-established precursor for synthesizing other key heterocyclic systems:

Pyrazoles: Reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazole (B372694) rings.

Pyrimidines: Condensation with urea (B33335) or amidines can yield pyrimidine (B1678525) derivatives. mdpi.com

Isoxazoles: Reaction with hydroxylamine (B1172632) can form isoxazole (B147169) rings.

The presence of the pyridine (B92270) ring adds another layer of functionality, making the resulting heterocyclic systems valuable as complex building blocks and ligands in coordination chemistry. researchgate.net

Scaffold for Agrochemical Development

Pyridine-based compounds play a crucial role in the agrochemical industry, with derivatives found in numerous commercial herbicides, fungicides, and insecticides. researchgate.net The structural features of this compound make it a promising scaffold for the development of new agrochemical agents.

The search for novel herbicides is a critical area of agrochemical research. Compounds containing a pyridine ring have been extensively investigated and commercialized as herbicides. nih.govmdpi.comresearchgate.net A key structural feature of potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a validated herbicide target, is the 1,3-dicarbonyl moiety. beilstein-journals.org this compound contains both the essential 1,3-dicarbonyl pharmacophore and a pyridine ring, marking it as a highly relevant starting material for novel HPPD inhibitors. beilstein-journals.org

Research into new herbicidal compounds has led to the discovery of highly potent molecular scaffolds. For example, a scaffold-hopping strategy unexpectedly identified 3-(2-pyridinyl)-benzothiazol-2-one as a lead structure with exceptional herbicidal activity against broadleaf weeds. nih.govresearchgate.net Similarly, aryloxyphenoxypropionates (APPs), which target the ACCase enzyme, have been modified to include pyridine rings, with some derivatives showing herbicidal activity comparable to commercial standards. researchgate.net this compound serves as a key building block to synthesize analogs of these and other pyridine-based herbicidal classes for structure-activity relationship (SAR) studies.

| Herbicidal Scaffold Class | Key Structural Feature | Relevance of this compound |

|---|---|---|

| HPPD Inhibitors | 1,3-Dicarbonyl and aromatic moieties | Provides the core 1,3-dicarbonyl structure linked to a pyridine ring. beilstein-journals.org |

| Pyridinyl-benzothiazol-2-ones | Substituted pyridine ring | Can be used to synthesize analogs with varied substitution patterns. nih.govresearchgate.net |

| Pyrido[2,3-d]pyrimidines | Fused pyridine-pyrimidine system | Can serve as a precursor for building the fused heterocyclic core. mdpi.com |

The strategy of combining different heterocyclic rings into a single molecule is a proven method for discovering new pesticides. The hybridization of a 1,3,4-oxadiazole (B1194373) unit with a pyridine ring has been explored for creating compounds with potential fungicidal activity. nih.gov this compound can be used to synthesize precursors that are subsequently cyclized to form oxadiazoles (B1248032) or other heterocycles like thiadiazoles and triazoles, which are known to exhibit pesticidal properties. nih.goveurjchem.com While specific, large-scale studies on fungicides or insecticides derived directly from this compound are not widely documented, its structural motifs make it a prime candidate for inclusion in screening libraries aimed at discovering new fungicidal and insecticidal agents.

Intermediate for Pharmaceutical Lead Compound Generation

Ethyl 2,4-dioxo-4-arylbutanoate derivatives have been identified as a class of compounds with potential therapeutic applications, notably as enzyme inhibitors. ut.ac.ir The pyridine ring in this compound makes it an important member of this class for generating pharmaceutical lead compounds.

A significant study focused on the synthesis and evaluation of various Ethyl 2,4-dioxo-4-arylbutanoate derivatives as inhibitors of Src Kinase, a protein involved in cancer progression. ut.ac.ir In this research, substituted acetophenones were reacted with diethyl oxalate (B1200264) to produce the target dicarbonyl compounds. ut.ac.ir The resulting derivatives were then tested for their inhibitory activity. The findings indicated that all synthesized compounds exhibited moderate activity against Src Kinase when compared to the reference drug, staurosporine. ut.ac.ir This suggests that the Ethyl 2,4-dioxo-4-arylbutanoate scaffold, including the pyridin-3-yl variant, is a viable starting point for developing novel anticancer agents. ut.ac.ir

| Compound | Aryl Substituent | Reported Activity |

|---|---|---|

| Derivative 3a | 4-bromophenyl | Showed higher activity than other tested derivatives. |

| Derivative 3d | 2,4-dichlorophenyl | Showed moderate activity. |

| Derivative 3f | 4-fluorophenyl | Showed moderate activity. |

| Staurosporine | N/A (Reference Drug) | Used as the benchmark for high inhibitory activity. |

The versatility of this intermediate allows for its use in creating a diverse range of derivatives for high-throughput screening, accelerating the discovery of new pharmaceutical leads. mallakchemicals.comsumitomo-chem.co.jp

Role in Materials Science and Polymer Chemistry (where applicable)

Currently, the scientific literature does not extensively document the application of this compound in the fields of materials science or polymer chemistry. While its functional groups—including an ester, two ketones, and an aromatic pyridine ring—theoretically offer reaction sites for polymerization or incorporation into novel materials, its primary research focus has remained in the synthesis of biologically active compounds for agrochemical and pharmaceutical applications.

Mechanistic Insights into Biological Activities of Derivatives Derived from Ethyl 2,4 Dioxo 4 Pyridin 3 Ylbutanoate

Molecular Target Identification and Validation Strategies

The exploration of the therapeutic potential of ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate derivatives commences with the crucial step of identifying their specific molecular targets. Researchers utilize a combination of computational and experimental strategies to pinpoint the proteins, enzymes, or receptors that these compounds interact with to produce a biological effect.

A primary and widely used approach is in silico network pharmacology and molecular docking. mdpi.com This computational method allows for the virtual screening of derivatives against extensive libraries of known biological targets. For example, derivatives of ethyl 2,4-dioxo-4-arylbutanoate have been evaluated as potential Src Kinase inhibitors through this methodology. ut.ac.irjohnshopkins.edu Similarly, this approach has been used to identify potential targets in non-small-cell lung cancer, with subsequent validation pointing towards ERK1/2 and MEK1 as key players. mdpi.com These predictive models provide a rational foundation for further experimental validation.

Following computational predictions, experimental techniques are employed for validation. Affinity-based methods, such as affinity chromatography, can isolate binding partners from cellular extracts. Genetic techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to reduce or eliminate the expression of a suspected target protein. A diminished or abolished effect of the derivative in these modified cells provides strong evidence that the protein is a direct and functionally relevant target.

Enzyme Inhibition Studies and Kinetic Characterization

Once a potential enzyme target is identified, comprehensive kinetic studies are conducted to characterize the inhibitory activity of the this compound derivatives. These studies are vital for understanding the compound's mechanism of inhibition and for optimizing its potency.

A fundamental parameter determined in these studies is the half-maximal inhibitory concentration (IC50), which measures the concentration of a derivative needed to reduce the enzyme's activity by 50%. nih.gov For instance, various ethyl 2,4-dioxo-4-arylbutanoate derivatives were synthesized and showed moderate inhibitory activity against Src Kinase when compared to the reference drug staurosporine. ut.ac.irjohnshopkins.edu In another study, a series of bis-Schiff bases of 2,4-dihydroxyacetophenone were evaluated for their inhibitory activity against phosphodiesterase-1 (PDE-1) and -3 (PDE-3), with some compounds showing excellent inhibitory activity with IC50 values better than the standard, suramin. nih.gov

To elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic analyses such as Lineweaver-Burk plots are utilized. These graphical representations help to determine how the inhibitor interacts with the enzyme and its substrate. Such detailed kinetic characterization is essential for the rational design of more effective enzyme inhibitors.

Receptor Binding Assays and Ligand-Receptor Interaction Analysis

When a derivative's molecular target is identified as a receptor, binding assays are essential to quantify the affinity of the interaction. These assays are fundamental to understanding the initial event that triggers a cellular signaling cascade.

Radioligand binding assays are a classic and robust method used for this purpose. labome.comsigmaaldrich.com These are typically competitive inhibition assays where a radiolabeled ligand with a known affinity for the receptor is used. merckmillipore.com The derivative is then introduced at various concentrations to compete with the radiolabeled ligand. By measuring the displacement of the radiolabeled ligand, the inhibitory constant (Ki) of the derivative can be calculated, providing a measure of its binding affinity. sigmaaldrich.com

Modern biophysical techniques such as surface plasmon resonance (SPR) and biolayer interferometry (BIB) offer real-time analysis of ligand-receptor interactions. labome.com These methods can determine not only the affinity but also the kinetics of the binding event, including the association (on-rate) and dissociation (off-rate) constants. For example, a novel series of pyridone-based compounds were identified as potent EP3 antagonists, with optimization guided by EP3 binding and functional assays. nih.gov Computational molecular docking is also frequently used in parallel to visualize and analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the derivative and the amino acid residues within the receptor's binding pocket. researchgate.net

Modulation of Cellular Pathways and Biological Processes

Understanding the effect of a derivative on a specific molecular target is only part of the story. Researchers also investigate how this interaction translates into the modulation of broader cellular pathways and biological processes.

Cell-based assays are critical for these investigations. For example, if a derivative inhibits a kinase, downstream effects such as changes in protein phosphorylation, gene expression, or cell proliferation and apoptosis can be measured. nih.gov The MTT assay is a standard colorimetric method used to assess the cytotoxic potential of compounds against various cancer cell lines, such as hepatocellular carcinoma (HepG2) and cervical carcinoma (HeLa). nih.govasianpubs.orgglobaljournals.org

The impact of these derivatives on specific biological processes is also a key area of study. For instance, some compounds are evaluated for their ability to induce apoptosis (programmed cell death) in cancer cells. This can be assessed through assays that detect morphological changes, nuclear condensation, or the activation of key apoptotic proteins like caspases. nih.govresearchgate.net Flow cytometry is another powerful technique used to analyze the cell cycle, revealing if a compound causes arrest at a specific phase, which is a common mechanism for anticancer agents. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

Structure-Activity Relationship (SAR) studies are a fundamental component of medicinal chemistry, aimed at optimizing the biological activity of lead compounds by making systematic chemical modifications. nih.gov This process involves synthesizing a library of analogs of a parent structure, such as this compound, and evaluating how these structural changes influence their biological potency and selectivity.

The core principle of SAR is to identify which parts of a molecule are essential for its activity (the pharmacophore) and which can be modified to improve properties like potency or reduce off-target effects. For example, in a series of thiazolidine-2,4-dione derivatives, it was found that shifting an ethoxy group on a phenyl ring from the 4-position to the 2-position significantly enhanced the functional activities of inhibiting cell proliferation and inducing apoptosis. nih.govresearchgate.net

SAR studies often involve modifying various parts of the lead compound. For the this compound scaffold, this could involve substitutions on the pyridine (B92270) ring or alterations to the dioxobutanoate chain. The resulting data, which correlates structural changes with biological activity, is crucial for the rational design of more effective therapeutic agents. nih.govnih.gov

Toxicological Research and Safety Profiling Methodologies

The evaluation of the toxicological profile of new chemical entities is a critical aspect of the drug discovery process. nih.gov A variety of methodologies, from computational models to cell-based assays, are employed to assess the safety of derivatives of this compound.

In Silico and In Vitro Approaches

The initial stages of safety assessment often rely on non-animal methods. technologynetworks.com In silico toxicology uses computational models, such as quantitative structure-activity relationships (QSARs), to predict potential toxicities based on a compound's chemical structure. technologynetworks.comceon.rs This allows for early-stage screening and prioritization of compounds.

In vitro toxicology assays are a cornerstone of modern safety profiling. technologynetworks.com These methods utilize human cells or cell lines to assess potential adverse effects. nih.gov General cytotoxicity is often evaluated using assays like the MTT assay, which measures cell viability and can indicate the concentration at which a compound becomes toxic to cells. nih.gov More specific assays can investigate organ-specific toxicity, such as hepatotoxicity (liver) or cardiotoxicity (heart), using relevant cell models. nih.gov

Advanced Methodologies

The field is continuously evolving, with a shift towards more complex and physiologically relevant systems. nih.gov Three-dimensional (3D) cell culture and organ-on-a-chip models are gaining prominence as they can more accurately mimic human tissue responses compared to traditional 2D cell cultures. technologynetworks.com

Toxicogenomics is another advanced approach that combines toxicology with 'omics' technologies (genomics, transcriptomics, proteomics, metabolomics). technologynetworks.com This allows researchers to understand the molecular mechanisms underlying toxicity by examining changes in genes, proteins, and metabolites in response to compound exposure. nih.gov Furthermore, the Adverse Outcome Pathway (AOP) framework is being used to link molecular initiating events to adverse outcomes at the cellular and organismal level, providing a more mechanistic understanding of toxicity. nih.govaltex.org

Future Research Directions and Emerging Trends for Ethyl 2,4 Dioxo 4 Pyridin 3 Ylbutanoate

Exploitation in Asymmetric Synthesis and Chiral Catalyst Development

The prochiral nature of the ketone groups in Ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate makes it an excellent candidate for asymmetric synthesis, aiming to produce enantiomerically pure chiral alcohols. These chiral building blocks are highly valuable in the synthesis of pharmaceuticals and other bioactive molecules.

Future research is anticipated to focus on the development and application of novel chiral catalysts for the enantioselective reduction of the diketone functionalities. Building on established methods for the asymmetric hydrogenation and transfer hydrogenation of ketones, new catalytic systems will likely be explored for their efficacy with this specific substrate. mdpi.comwikipedia.orgnih.gov The presence of the pyridine (B92270) nitrogen offers a potential coordination site for metal-based catalysts, which could influence the stereochemical outcome of the reduction.

Key areas for investigation include:

Catalyst Design: The synthesis of new chiral ligands, potentially incorporating moieties that can interact with the pyridine ring, to enhance enantioselectivity and catalytic activity. mdpi.com

Reduction Methodologies: The application of various asymmetric reduction techniques, such as those employing chiral oxazaborolidine catalysts or transition metal complexes with chiral phosphine (B1218219) ligands. wikipedia.orggoogle.comnih.gov

Diastereoselective Reductions: In cases where both ketones are reduced, controlling the diastereoselectivity to obtain specific stereoisomers of the resulting diol will be a significant challenge and a key research focus.

| Research Focus | Potential Catalyst Type | Desired Outcome |

| Enantioselective reduction of one ketone | Chiral Ruthenium or Iridium complexes | Enantiomerically pure chiral hydroxy-ketoester |

| Diastereoselective reduction of both ketones | Chiral phosphinamide organocatalysts | Stereochemically defined chiral diol |

| Kinetic resolution of racemic mixtures | Enzyme-based catalysts (e.g., dehydrogenases) | Separation of enantiomers |

Integration into Photoredox and Electrocatalytic Methodologies

The pyridine ring in this compound is a prime target for functionalization using modern synthetic techniques like photoredox and electrocatalysis. These methods offer mild and efficient ways to form new carbon-carbon and carbon-heteroatom bonds, allowing for the diversification of the core structure. acs.org

Future work will likely explore the use of visible-light photoredox catalysis to generate pyridinyl radicals from the compound, which can then participate in a variety of coupling reactions. unibo.itacs.org This could enable the introduction of alkyl, aryl, and other functional groups at various positions on the pyridine ring, leading to a library of novel derivatives with potentially interesting biological or material properties. researchgate.net

Emerging trends in this area include:

C-H Functionalization: Direct functionalization of the C-H bonds of the pyridine ring, avoiding the need for pre-functionalized starting materials. acs.org

Radical Coupling Reactions: Utilizing the generated pyridinyl radicals in couplings with a wide range of radical precursors. acs.org

Electrochemical Synthesis: Employing electrocatalytic methods for the oxidation or reduction of the molecule to initiate desired chemical transformations.

Development of Novel Biosynthetic Pathways (if applicable)

While this compound is a synthetic compound, the principles of biosynthesis can inspire the development of biocatalytic routes for its synthesis or the synthesis of its derivatives. The biosynthesis of naturally occurring pyridine alkaloids, such as nicotine, involves the coupling of precursors derived from amino acids like ornithine. uomustansiriyah.edu.iqresearchgate.netresearchgate.net

Future research in this area, though speculative, could investigate:

Enzymatic Synthesis: The use of engineered enzymes to catalyze the key bond-forming reactions in the synthesis of the compound or its analogues.

Metabolic Engineering: The design of artificial metabolic pathways in microorganisms to produce the pyridine-containing precursors of the molecule.

Retrobiosynthesis: Computational tools could be used to design potential biosynthetic routes starting from simple biological feedstocks.

| Biosynthetic Precursor (Analogous) | Key Intermediate (Analogous) | Target Moiety |

| Ornithine/Lysine | N-methylpyrrolinium ion | Pyridine ring |

| Acetyl-CoA | Malonyl-CoA | Diketoester chain |

Advanced Computational Design of Bioactive Derivatives with Enhanced Specificity